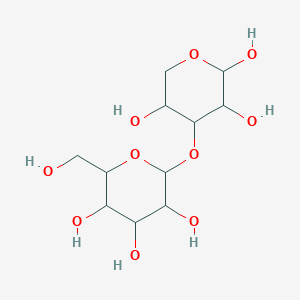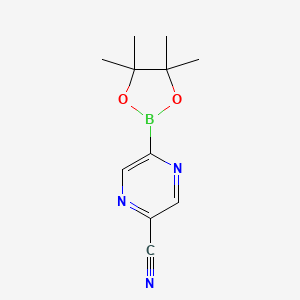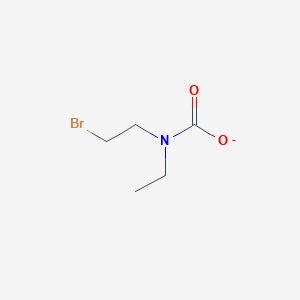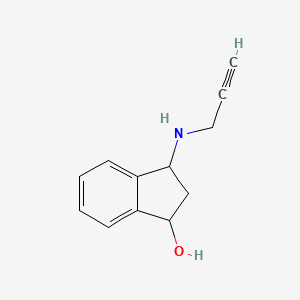
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose is a glycosylarabinose compound consisting of a beta-D-galactopyranosyl residue attached to the 3-position of beta-L-arabinopyranose. This compound is a type of disaccharide, which is a carbohydrate composed of two monosaccharides linked by a glycosidic bond. It is known for its role in various biological and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose typically involves the glycosylation of L-arabinopyranose with D-galactopyranose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of the galactose moiety to the arabinose molecule under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and activation of the glycosyl donor to achieve the desired glycosidic bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of immobilized enzymes can enhance the yield and reduce the cost of production. Additionally, advancements in biotechnological methods, such as microbial fermentation, can be employed to produce this compound in significant quantities.
化学反应分析
Types of Reactions
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alditol.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldonic acids.
Reduction: Alditols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose has several scientific research applications:
Chemistry: It is used as a model compound in the study of glycosidic bond formation and carbohydrate chemistry.
Biology: This compound can be used to study carbohydrate metabolism and the role of glycosides in biological systems.
Industry: It can be used in the production of functional foods and nutraceuticals due to its potential health benefits.
作用机制
The mechanism of action of 3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, which hydrolyze the glycosidic bond to release the monosaccharides. Additionally, it may interact with carbohydrate-binding proteins, influencing various cellular processes.
相似化合物的比较
Similar Compounds
3-O-beta-D-Galactopyranosyl-D-arabinose: Similar in structure but differs in the stereochemistry of the arabinose moiety.
3-O-beta-D-Galactopyranosyl-sn-glycerol: Contains a glycerol backbone instead of arabinose.
4-O-beta-D-Galactopyranosyl-beta-D-fructofuranose (Lactulose): A disaccharide composed of galactose and fructose.
Uniqueness
3-O-beta-D-Galactopyranosyl-beta-L-arabinopyranose is unique due to its specific glycosidic linkage and the combination of D-galactopyranose and L-arabinopyranose. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C11H20O10 |
|---|---|
分子量 |
312.27 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-6-(2,3,5-trihydroxyoxan-4-yl)oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2 |
InChI 键 |
XSXQXHMPBBNYRD-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)

![Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12291359.png)

![6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291381.png)



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)



